molecular formula C13H15N7O4S B2512206 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine CAS No. 325994-34-1

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2512206
CAS No.: 325994-34-1
M. Wt: 365.37
InChI Key: WQUCWLSKBNXGKG-UHFFFAOYSA-N
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Description

6-((2,4-Dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine is a synthetic small molecule based on the 1,3,5-triazine scaffold, a heterocyclic system of significant interest in medicinal and agrochemical research. The 1,3,5-triazine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Compounds featuring the 2,4-diamino-1,3,5-triazine structure have been extensively explored as scaffolds for the design of novel molecules with therapeutically useful properties, particularly in oncology . For instance, libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated promising antiproliferative properties in vitro, showing selective activity against triple-negative breast cancer cell lines like MDA-MB-231 without affecting non-cancerous cells . Furthermore, diethylamino-substituted diamino- s -triazines are a known class of compounds with herbicidal activity, acting by inhibiting plant growth . The specific substitution with a 2,4-dinitrophenylthio group in this compound suggests potential as an electrophile or an intermediate in further chemical transformations. This product is intended for research purposes only, such as in vitro bioactivity screening, investigation of structure-activity relationships (SAR), and as a building block for the synthesis of more complex chemical entities. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other applications.

Properties

IUPAC Name

6-(2,4-dinitrophenyl)sulfanyl-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O4S/c1-3-14-11-16-12(15-4-2)18-13(17-11)25-10-6-5-8(19(21)22)7-9(10)20(23)24/h5-7H,3-4H2,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCWLSKBNXGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dinitrophenylthiol with N2,N4-diethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The dinitrophenylthio moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds similar to 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine have shown selective inhibition against various cancer cell lines.

Case Study:
A study evaluated a library of 126 compounds with similar scaffolds for antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells. This selectivity suggests a promising therapeutic index for further development .

CompoundCell LineIC50 (μM)Selectivity
Compound AMDA-MB23110High
Compound BMCF-10A>50Low

Antimicrobial Activity

Triazine derivatives have also been investigated for their antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance antimicrobial efficacy.

Case Study:
Research on related compounds demonstrated effective inhibition against Gram-positive bacteria. The synthesized compounds were evaluated using disc diffusion methods and showed promising results against Bacillus species .

CompoundBacterial StrainZone of Inhibition (mm)
Compound CBacillus cereus25
Compound DBacillus thuringiensis22

Agricultural Applications

Triazine compounds are also relevant in agricultural chemistry as herbicides due to their ability to inhibit photosynthesis in plants. The dinitrophenyl moiety enhances the herbicidal activity by disrupting cellular processes.

Case Study:
Field studies have revealed that certain triazine-based herbicides effectively control weed populations without harming crop yields. These findings support the use of such compounds in sustainable agriculture practices.

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and flame retardancy.

Case Study:
Research demonstrated that incorporating triazine derivatives into polymer blends improved their thermal degradation temperatures significantly compared to unmodified polymers. This application is particularly valuable in developing materials for high-temperature applications .

Mechanism of Action

The mechanism of action of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The dinitrophenylthio moiety can interact with thiol groups in proteins, leading to the inhibition of enzymatic activities. Additionally, the compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,4-dinitrophenylthio group is unique among common triazine derivatives, offering steric bulk and redox activity.
  • Simazine and Fluorodifen prioritize halogen or fluorinated groups for herbicidal activity, whereas the target compound’s nitro groups may confer distinct reactivity .

Antiproliferative Activity

  • 6,N2-Diaryl-triazines (e.g., compound 9CI) exhibit selective inhibition of triple-negative breast cancer cells (MDA-MB231) with IC50 values <10 µM, attributed to aryl group interactions with DNA G-quadruplex structures .
  • The target compound’s nitro groups may enhance DNA intercalation or redox cycling, but empirical data are lacking.

Herbicidal and Toxicological Profiles

  • Simazine : Classified as slightly toxic (LD50 >5,000 mg/kg in rats) but linked to thyroid tumors in chronic rodent studies .
  • Fluorodifen : A herbicide with moderate toxicity (LD50 = 320 mg/kg in rats) due to its difluoromethylthio group .
  • Target Compound : Predicted higher toxicity due to nitro groups, which are associated with mutagenicity in similar structures (e.g., nitrofurans) .

Solubility and Stability

  • Simazine : Low water solubility (6.2 mg/L at 20°C) due to chlorine and ethyl groups .
  • Target Compound : Expected lower solubility than Simazine due to the hydrophobic dinitrophenyl group; nitro groups may confer photolability.

Biological Activity

6-((2,4-Dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Anticancer Properties

Research indicates that derivatives of triazine compounds often exhibit significant anticancer activity. A study highlighted the efficacy of various triazine derivatives against different cancer cell lines. Specifically, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. For instance:

  • IC50 Values :
    • A549: 0.20 μM
    • MCF-7: 1.25 μM
    • HeLa: 1.03 μM .

These values suggest that the compound may possess strong cytotoxic effects against these cancer types.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : It has been observed that triazine derivatives can inhibit key signaling pathways involved in cell growth and survival, such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .
  • Cell Cycle Arrest : Research indicates that certain triazine derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Study 1: Antiproliferative Activity

In a comparative study involving various triazine derivatives, this compound demonstrated an inhibition rate ranging from 40% to 115% against specific cancer lines, indicating its potential as an effective anticancer agent .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the triazine ring significantly influenced the biological activity of the compounds. The presence of electron-withdrawing groups like dinitrophenyl enhanced the anticancer potency compared to other derivatives lacking such substitutions .

Data Summary Table

Cell Line IC50 Value (μM) Mechanism of Action
A5490.20Inhibition of PI3K/mTOR pathways
MCF-71.25Induction of apoptosis
HeLa1.03Cell cycle arrest

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